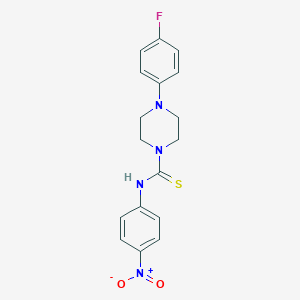![molecular formula C16H19ClN4O B454591 2-(4-CHLOROPHENYL)-N'~1~-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B454591.png)
2-(4-CHLOROPHENYL)-N'~1~-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N’-[(Z)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(Z)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the condensation of 2-(4-chlorophenyl)acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(Z)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(Z)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-
Properties
Molecular Formula |
C16H19ClN4O |
|---|---|
Molecular Weight |
318.8g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(Z)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-21-12(3)15(11(2)20-21)10-18-19-16(22)9-13-5-7-14(17)8-6-13/h5-8,10H,4,9H2,1-3H3,(H,19,22)/b18-10- |
InChI Key |
SRBIYQBIZXBGSS-ZDLGFXPLSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CC2=CC=C(C=C2)Cl)C |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N\NC(=O)CC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-{4-Nitro-3-methylbenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B454509.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454510.png)


![4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454515.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-4-nitrobenzamide](/img/structure/B454516.png)
![4-bromo-3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B454518.png)
![2-(4-chlorophenoxy)-N'-[(5-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B454520.png)

![5-bromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B454524.png)
![N-(4-{[2-(4-butoxy-3-methoxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B454526.png)

![2-{4-[N-(3-pyridinylcarbonyl)propanehydrazonoyl]phenoxy}acetamide](/img/structure/B454530.png)
